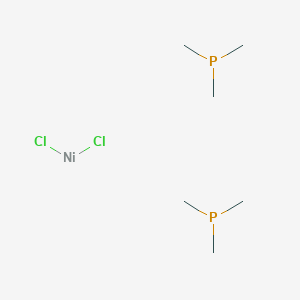
Dichlorobis(trimethylphosphine)nickel(II)
説明
Dichlorobis(trimethylphosphine)nickel(II) is an organometallic compound with the chemical formula C6H18Cl2NiP2. It is a coordination complex where a nickel(II) ion is bonded to two chloride ions and two trimethylphosphine ligands. This compound is known for its role as a catalyst in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(trimethylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with trimethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
NiCl2+2P(CH3)3→NiCl2(P(CH3)3)2
The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel complex. Common solvents used include tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of dichlorobis(trimethylphosphine)nickel(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
Dichlorobis(trimethylphosphine)nickel(II) undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: This reaction is the reverse of oxidative addition, where a molecule is eliminated from the nickel center, reducing its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidative Addition: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reductive Elimination: This reaction often requires heating and the presence of a reducing agent.
Substitution: Ligand substitution reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition with an alkyl halide can produce a nickel-alkyl complex, while substitution with a different phosphine ligand can yield a new nickel-phosphine complex.
科学的研究の応用
Dichlorobis(trimethylphosphine)nickel(II) has several scientific research applications:
Catalysis: It is widely used as a catalyst in organic synthesis reactions, including cross-coupling reactions, cycloadditions, and borylation reactions.
Material Science: The compound is used in the preparation of nickel-containing materials with specific properties.
Medicinal Chemistry:
Industrial Chemistry: It is used in various industrial processes to facilitate chemical transformations.
作用機序
The mechanism of action of dichlorobis(trimethylphosphine)nickel(II) involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The nickel center can undergo changes in oxidation state, allowing it to participate in oxidative addition and reductive elimination reactions. The trimethylphosphine ligands stabilize the nickel center and influence its reactivity.
類似化合物との比較
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): This compound has triphenylphosphine ligands instead of trimethylphosphine. It is also used as a catalyst in organic synthesis.
Dibromobis(trimethylphosphine)nickel(II): Similar to dichlorobis(trimethylphosphine)nickel(II), but with bromide ions instead of chloride ions.
Bis(tricyclohexylphosphine)nickel(II) dichloride: This compound has tricyclohexylphosphine ligands and is used in different catalytic applications.
Uniqueness
Dichlorobis(trimethylphosphine)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. The trimethylphosphine ligands are smaller and more electron-donating than triphenylphosphine, leading to different catalytic properties and applications.
特性
IUPAC Name |
dichloronickel;trimethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNNWWCXIOTKC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.CP(C)C.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103421-62-1 | |
| Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40455934 | |
| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-05-4 | |
| Record name | Dichlorobis(trimethylphosphine)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)

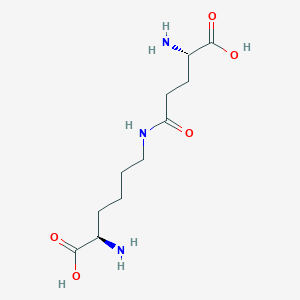

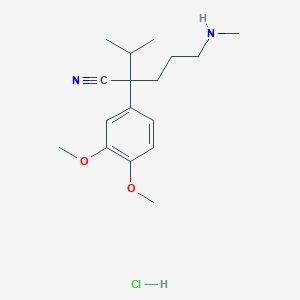

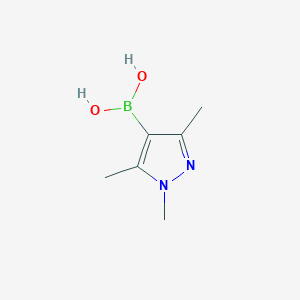

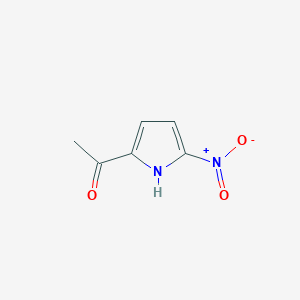
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
